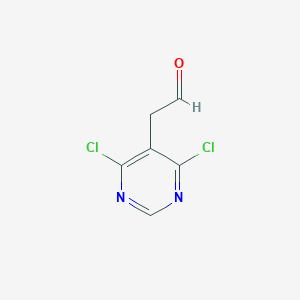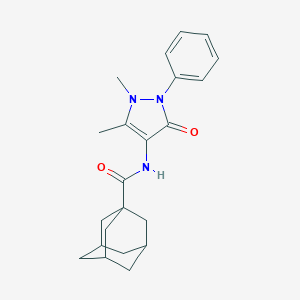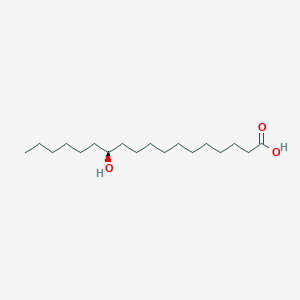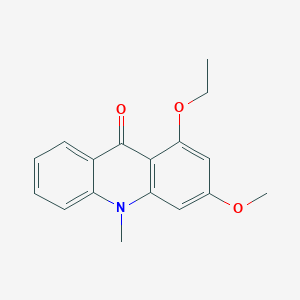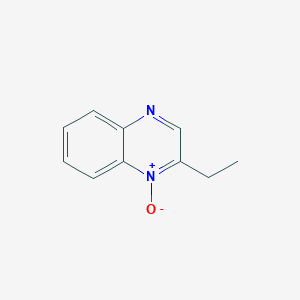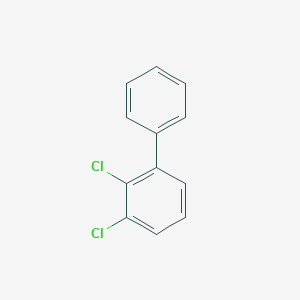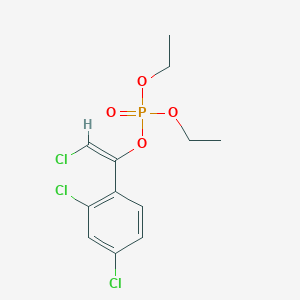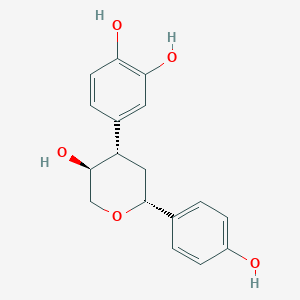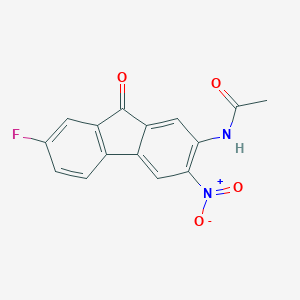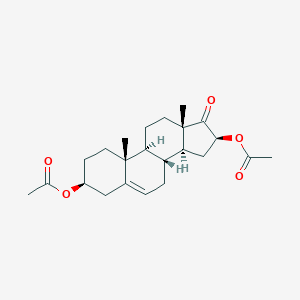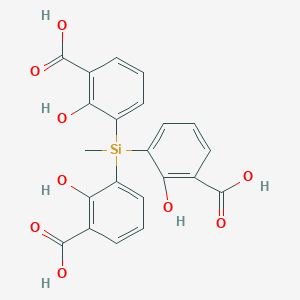
Conjonctyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conjonctyl is a chemical compound that has been extensively researched for its potential applications in various fields. It is a synthetic molecule that has shown promising results in scientific studies.
科学的研究の応用
Conjonctyl has been extensively researched for its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential applications in cancer research, as it has been found to inhibit the growth of cancer cells. Additionally, Conjonctyl has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of Conjonctyl is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of the targeted cells.
Biochemical and Physiological Effects:
Conjonctyl has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins in the body, leading to the disruption of cellular processes. Additionally, Conjonctyl has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
Conjonctyl has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily produced in large quantities. Additionally, it has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, Conjonctyl also has some limitations for lab experiments. It can be difficult to work with, as it is a highly reactive molecule. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
将来の方向性
There are many potential future directions for research on Conjonctyl. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the mechanism of action of Conjonctyl, which could lead to the development of new applications for the molecule. Finally, there is a need for more research on the potential side effects of Conjonctyl, as well as its interactions with other drugs and chemicals.
合成法
Conjonctyl is synthesized through a multi-step process that involves the use of various chemicals and reagents. The first step involves the reaction of a carboxylic acid with a primary amine to form an amide. This amide is then reacted with an isocyanate to form a urea derivative. The final step involves the reaction of the urea derivative with a thiol to form Conjonctyl.
特性
CAS番号 |
18981-26-5 |
|---|---|
製品名 |
Conjonctyl |
分子式 |
C22H18O9Si |
分子量 |
454.5 g/mol |
IUPAC名 |
3-[bis(3-carboxy-2-hydroxyphenyl)-methylsilyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H18O9Si/c1-32(14-8-2-5-11(17(14)23)20(26)27,15-9-3-6-12(18(15)24)21(28)29)16-10-4-7-13(19(16)25)22(30)31/h2-10,23-25H,1H3,(H,26,27)(H,28,29)(H,30,31) |
InChIキー |
LJPWBTLOVMUKJG-UHFFFAOYSA-N |
SMILES |
C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O |
正規SMILES |
C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O |
その他のCAS番号 |
18981-26-5 |
同義語 |
conjonctyl methylsilanetriol salicylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



